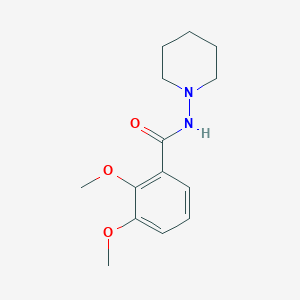
2,3-dimethoxy-N-(1-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(1-piperidinyl)benzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a white crystalline solid that has a molecular weight of 268.35 g/mol and a melting point of 220-222 °C.
科学的研究の応用
DMPB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMPB has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMPB has also been studied for its potential use as an analgesic, antidepressant, and antipsychotic agent.
In pharmacology, DMPB has been shown to have a potent inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. DMPB has also been studied for its potential use as an anti-inflammatory agent.
In medicinal chemistry, DMPB has been used as a lead compound for the development of new drugs targeting the sigma-1 receptor and acetylcholinesterase. Several derivatives of DMPB have been synthesized and tested for their pharmacological properties, and some have shown promising results.
作用機序
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and acetylcholinesterase. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and ion channel activity. DMPB has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of these processes.
Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. DMPB has been shown to inhibit acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPB are still being studied, but some of the reported effects include improved cognitive function, memory enhancement, and analgesia. DMPB has also been shown to have anti-inflammatory properties and may have potential as an antidepressant and antipsychotic agent.
実験室実験の利点と制限
One of the main advantages of DMPB is its high affinity for the sigma-1 receptor and acetylcholinesterase, which makes it a useful tool for studying these targets. DMPB is also relatively easy to synthesize and has been used as a lead compound for the development of new drugs targeting these targets.
One of the limitations of DMPB is its potential toxicity, which has been reported in some studies. DMPB should be handled with care and used in accordance with proper safety protocols.
将来の方向性
There are several future directions for the study of DMPB. One direction is the development of new derivatives of DMPB with improved pharmacological properties. Another direction is the study of DMPB in animal models of various diseases, including Alzheimer's disease and depression. The potential use of DMPB as a tool for studying the sigma-1 receptor and acetylcholinesterase in various physiological processes also warrants further investigation.
合成法
The synthesis of DMPB involves the reaction of 2,3-dimethoxybenzoic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to obtain DMPB. The overall reaction can be represented as follows:
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
2,3-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChIキー |
TUUTZFMZRGSAEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)

![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)